molecular formula C10H18 B1618716 3-Cyclohexyl-2-methyl-1-propene CAS No. 3990-93-0

3-Cyclohexyl-2-methyl-1-propene

Cat. No.: B1618716
CAS No.: 3990-93-0
M. Wt: 138.25 g/mol
InChI Key: NPOMKHQWAVPNRY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methyl-1-propene (IUPAC name: (2-methylprop-2-en-1-yl)cyclohexane) is a branched alkene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol . Its structure consists of a cyclohexane ring substituted with a 2-methyl-1-propenyl group, resulting in a double bond located in the propene chain rather than the cyclohexane ring. Key identifiers include:

  • SMILES: CC(=C)CC1CCCCC1
  • InChIKey: NPOMKHQWAVPNRY-UHFFFAOYSA-N
  • CAS No.: 3990-93-0 (listed under synonyms like methallylcyclohexane) .

The compound’s structural features include one double bond (in the propene chain), a cyclohexyl group, and a methyl substituent.

Properties

IUPAC Name

2-methylprop-2-enylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h10H,1,3-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOMKHQWAVPNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337633
Record name Methallylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3990-93-0
Record name Methallylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-cyclohexyl-2-methyl-1-propene with three structurally related compounds identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Source
3-Cyclohexyl-2-methyl-1-propene C₁₀H₁₈ 138.25 Alkene (chain) Cyclohexane ring + 2-methyl-1-propenyl chain
3-Methyl-6-isopropylcyclohexene C₁₀H₁₆ 136.24 Alkene (ring) Cyclohexene ring with methyl and isopropyl substituents
3-Buten-2-ol C₄H₈O 72.11 Alcohol, alkene Hydroxyl group adjacent to a double bond
2-Cyclohexen-1-one, 5,5-dimethyl-3-(2-methyl-1-propenyl) C₁₂H₁₈O 178.27 Ketone, alkene Cyclohexenone ring with methyl and 2-methyl-1-propenyl substituents
Key Observations:

Double Bond Position :

  • The target compound’s double bond resides in the propene chain, while 3-methyl-6-isopropylcyclohexene has a double bond within the cyclohexene ring . This difference affects reactivity; for example, ring-strained alkenes (e.g., cyclohexene derivatives) are more reactive in Diels-Alder reactions.
  • 2-Cyclohexen-1-one derivatives feature conjugated double bonds and a ketone group, enabling unique reactivity in oxidation and cycloaddition reactions .

Functional Group Diversity :

  • 3-Buten-2-ol introduces a hydroxyl group, significantly altering polarity and solubility compared to purely hydrocarbon-based compounds like the target molecule .

In contrast, smaller substituents (e.g., methyl/isopropyl in 3-methyl-6-isopropylcyclohexene) may allow faster kinetics .

Implications for Physical and Chemical Properties

While explicit experimental data (e.g., boiling points, solubility) are unavailable in the provided evidence, inferences can be drawn:

  • Boiling Points: Compounds with polar functional groups (e.g., 3-Buten-2-ol) will have higher boiling points due to hydrogen bonding. The target compound, being nonpolar, likely has a lower boiling point.
  • Reactivity :
    • The target’s isolated double bond may undergo standard alkene reactions (e.g., hydrogenation, hydrohalogenation).
    • Cyclohexene derivatives with conjugated systems (e.g., 2-Cyclohexen-1-one ) may participate in resonance-stabilized reactions .

Preparation Methods

Alkylation of Cyclohexyl Precursors

A common approach involves the alkylation of cyclohexyl-containing substrates with methylallyl halides or equivalents under controlled conditions. This method typically requires:

  • Starting materials: cyclohexyl derivatives (e.g., cyclohexyl halides or cyclohexyl lithium reagents)
  • Alkylating agents: 2-methylallyl halides or alcohols
  • Catalysts or bases: strong bases such as organolithium or Grignard reagents to facilitate nucleophilic substitution or addition

This route allows the formation of the 3-cyclohexyl-2-methyl-1-propene skeleton by coupling the cyclohexyl moiety to the methyl-substituted propene chain.

Related Hydrogenation and Functional Group Transformation

In patents and research related to cyclohexyl-substituted alcohols (e.g., 4-cyclohexyl-2-methyl-2-butanol), multi-step processes involving:

  • Reaction of styrene with isopropanol to form phenyl-substituted alcohol intermediates
  • Subsequent catalytic hydrogenation of aromatic rings to cyclohexyl rings

have been described. Although these focus on alcohols rather than alkenes, the underlying chemistry suggests that cyclohexyl-alkene compounds like 3-cyclohexyl-2-methyl-1-propene could be obtained by controlled elimination or dehydrogenation steps from corresponding saturated precursors.

Research Findings and Process Details

A notable preparation method for related cyclohexyl compounds involves the following stages:

Stage Description
a) Reaction of styrene with isopropanol at elevated temperatures to yield 2-methyl-4-phenyl-2-butanol
b) Heterogeneous catalytic hydrogenation of the phenyl-substituted alcohol to convert the aromatic ring into a cyclohexyl ring

This process is economically viable and scalable compared to older methods involving acid chloride conversion and methyl lithium reactions, which pose safety and cost challenges.

Although this method targets cyclohexyl-substituted alcohols, analogous strategies could be adapted for preparing 3-cyclohexyl-2-methyl-1-propene by modifying reaction conditions to favor alkene formation, such as dehydration or selective elimination reactions.

Summary Table of Preparation Approaches

Preparation Method Key Reactants/Conditions Advantages Limitations
Alkylation of cyclohexyl derivatives with methylallyl halides Cyclohexyl halides, methylallyl halides, strong bases Direct formation of target alkene Requires strong reagents, potential side reactions
Styrene-isopropanol reaction + catalytic hydrogenation Styrene, isopropanol, hydrogenation catalyst Economically viable, scalable Targets alcohols; requires adaptation for alkene synthesis
Acid chloride + methyl lithium (literature precedent for related compounds) 3-Cyclohexylpropanoic acid chloride, methyl lithium Established method Safety risks, costly, less attractive for scale-up

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclohexyl-2-methyl-1-propene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via alkylation of cyclohexene derivatives. For example, alkylation of 2-cyclohexen-1-one with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) introduces trimethyl groups . Multi-step protocols may involve Grignard reactions or organometallic coupling, where temperature (40–80°C) and catalyst choice (e.g., Lewis acids) critically affect regioselectivity and purity. GC-MS or NMR should monitor intermediate steps to optimize yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Cyclohexyl-2-methyl-1-propene?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and cyclohexyl ring conformation (e.g., axial vs. equatorial methyl groups) .
  • IR : Confirms alkene (C=C, ~1650 cm1^{-1}) and cyclohexyl C-H stretching (~2850–2960 cm1^{-1}).
  • GC-MS : Quantifies purity and detects side products (e.g., isomerization byproducts) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., brominated analogs) .

Q. What safety protocols are essential when handling 3-Cyclohexyl-2-methyl-1-propene in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates.
  • Waste disposal : Halogenated byproducts (e.g., brominated derivatives) require segregated storage and professional disposal .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of 3-Cyclohexyl-2-methyl-1-propene in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution to predict regioselectivity. Frontier Molecular Orbital (FMO) analysis identifies reactive sites for diene/dienophile interactions. Solvent effects (e.g., toluene vs. THF) are simulated using Polarizable Continuum Models (PCM) to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for cyclohexane derivatives like 3-Cyclohexyl-2-methyl-1-propene?

  • Methodological Answer :

  • Systematic review : Meta-analyze antimicrobial assay data (e.g., MIC values) across studies, accounting for variations in bacterial strains (e.g., E. coli vs. S. aureus) and solvent systems (DMSO vs. ethanol) .
  • Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .

Q. What methodologies optimize enantioselective synthesis of chiral derivatives from 3-Cyclohexyl-2-methyl-1-propene?

  • Methodological Answer :

  • Chiral catalysts : Use Rhodium-(R)-BINAP complexes for asymmetric hydrogenation of the propene double bond, achieving >90% enantiomeric excess (ee) .
  • Kinetic resolution : Lipase-mediated esterification (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer in racemic mixtures .

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